molecular formula C8H8O5S B14345804 Dimethyl 4-hydroxythiophene-2,3-dicarboxylate CAS No. 91476-76-5

Dimethyl 4-hydroxythiophene-2,3-dicarboxylate

Cat. No.: B14345804
CAS No.: 91476-76-5
M. Wt: 216.21 g/mol
InChI Key: VCKZQVVHJALPNO-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxythiophene-2,3-dicarboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups and a hydroxyl group attached to the thiophene ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 4-hydroxythiophene-2,3-dicarboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-hydroxythiophene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of dimethyl 4-hydroxythiophene-2,3-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects in medicinal applications .

Comparison with Similar Compounds

  • Dimethyl 3-hydroxythiophene-2,5-dicarboxylate
  • Dimethyl 4-aminothiophene-2,3-dicarboxylate
  • Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate

Comparison: Dimethyl 4-hydroxythiophene-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to dimethyl 3-hydroxythiophene-2,5-dicarboxylate, it has different regioselectivity in reactions. The presence of the hydroxyl group in the 4-position, as opposed to the 3-position, affects its interaction with biological targets and its overall chemical behavior .

Properties

CAS No.

91476-76-5

Molecular Formula

C8H8O5S

Molecular Weight

216.21 g/mol

IUPAC Name

dimethyl 4-hydroxythiophene-2,3-dicarboxylate

InChI

InChI=1S/C8H8O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3,9H,1-2H3

InChI Key

VCKZQVVHJALPNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1O)C(=O)OC

Origin of Product

United States

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